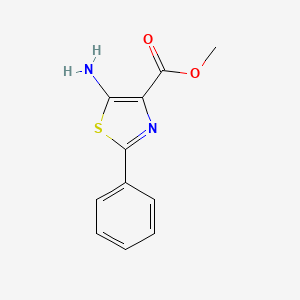
Methyl 5-amino-2-phenylthiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-2-phenylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products. This compound is characterized by its thiazole ring, which contains both sulfur and nitrogen atoms, and a phenyl group attached to the second carbon of the ring. The presence of an amino group at the fifth position and a carboxylate ester group at the fourth position further defines its chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-phenylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromoacetophenone with thiourea to form 2-phenylthiazole. This intermediate is then subjected to further reactions to introduce the amino and carboxylate groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-2-phenylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Halogenated or nitro-substituted phenyl thiazoles.
Aplicaciones Científicas De Investigación
Methyl 5-amino-2-phenylthiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 5-amino-2-phenylthiazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to its ability to interfere with DNA replication or repair mechanisms in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-4-phenylthiazole-5-carboxylate
- 2-Phenylthiazole
- 5-Amino-2-phenylthiazole
Uniqueness
Methyl 5-amino-2-phenylthiazole-4-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a carboxylate ester group on the thiazole ring allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C11H10N2O2S |
|---|---|
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
methyl 5-amino-2-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)8-9(12)16-10(13-8)7-5-3-2-4-6-7/h2-6H,12H2,1H3 |
Clave InChI |
CJJCJSBPPRLPKI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC(=N1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



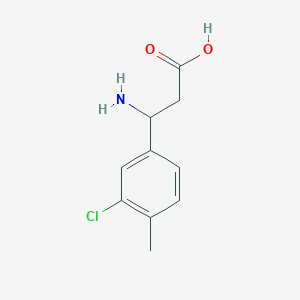

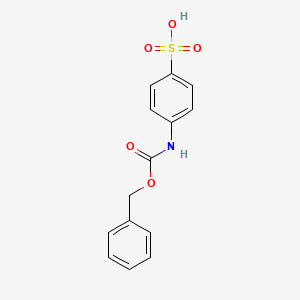
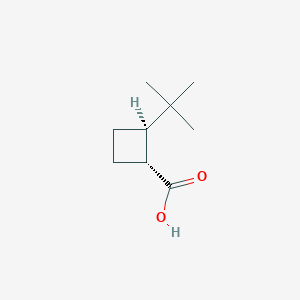

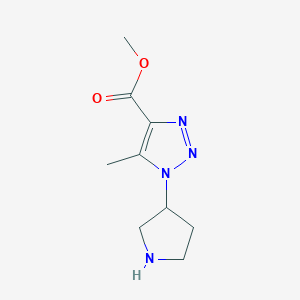


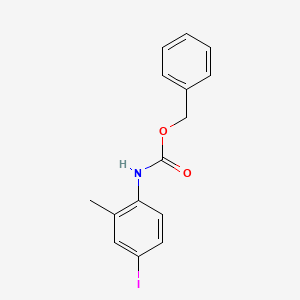
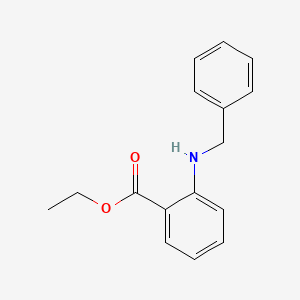

![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)
